2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide
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Overview
Description
The compound “2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring), a thiophene moiety (a heterocyclic compound consisting of a 5-membered ring containing four carbon atoms and a sulfur atom), and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene and thiophene rings, along with the carboxamide group. The exact structure, including the positions of these groups relative to each other, would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the chromene, thiophene, and carboxamide groups. Each of these groups has distinct reactivity due to the different electronic properties of the atoms and bonds they contain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Synthetic Applications
This compound has been used in the synthesis of various other compounds. For instance, it has been used in the highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers . It has also been used in the synthesis of phenyl(4-phenylthiazol-2-yl)methanone .
Thiophene Derivatives
Thiophene-based analogs, such as this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives, including this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
This compound, being a thiophene derivative, has been used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules, including this compound, have been used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system, such as this compound, exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Bioreduction
This compound has been used in the bioreduction of duloxetine intermediates, (S)-ethyl 3-hydroxy-3-(thiophen-2-yl) propanoate and (S)-3-chloro-1-(thiophen-2-yl) propan-1-ol .
Pharmaceutical Targets
The rhodanine derivatives of 3-alkilocarboxylic acids, which include this compound, have shown potential as pharmaceutical targets. Their antiinflammatory, antifungal, antituberculous, antibacterial, antiviral, and anticancer potentials have been reported .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c22-18(15-12-14-6-1-2-7-16(14)24-19(15)23)21-13-20(9-3-4-10-20)17-8-5-11-25-17/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJOXEUBFRYLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide |
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